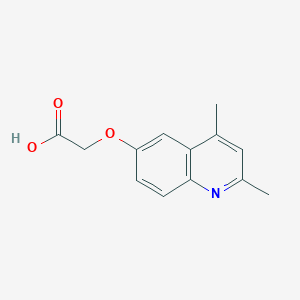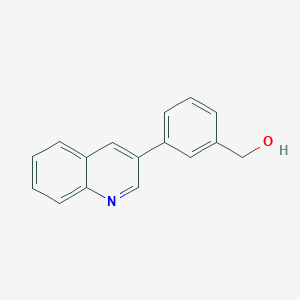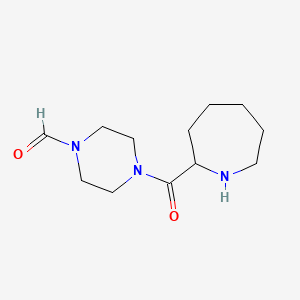
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31 g/mol . It is an amide derivative that features both azepane and piperazine rings, making it a versatile compound in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of azepane derivatives with piperazine-1-carbaldehyde under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Piperazine-1-carbaldehyde: Shares the piperazine ring but lacks the azepane moiety.
Azepane-2-carboxylic acid: Contains the azepane ring but differs in functional groups.
Uniqueness: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is unique due to its combination of azepane and piperazine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H21N3O2 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
4-(azepane-2-carbonyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H21N3O2/c16-10-14-6-8-15(9-7-14)12(17)11-4-2-1-3-5-13-11/h10-11,13H,1-9H2 |
InChI-Schlüssel |
HKUKTRQMVSQBDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)C(=O)N2CCN(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)


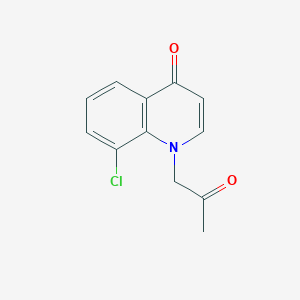
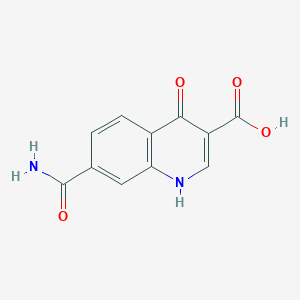

![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)

![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)


